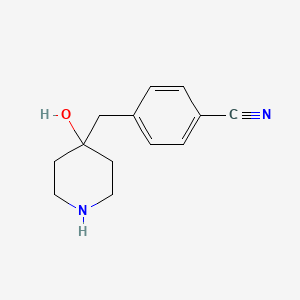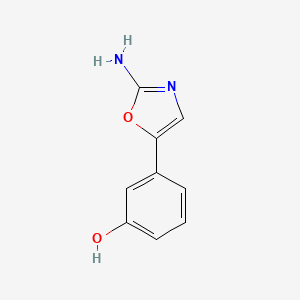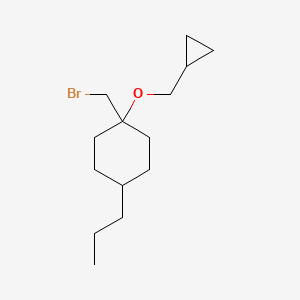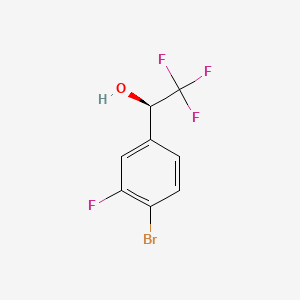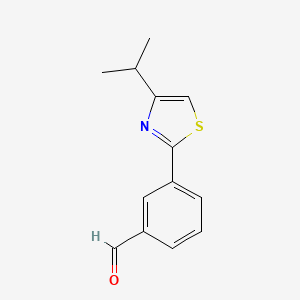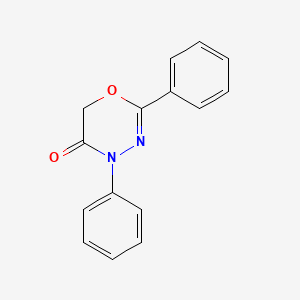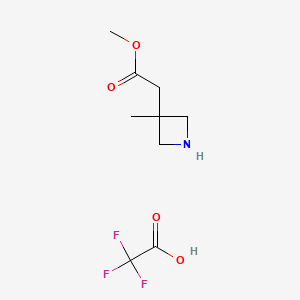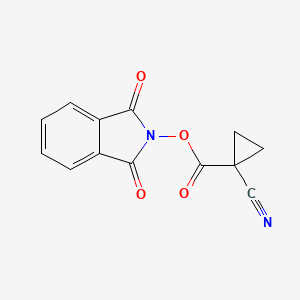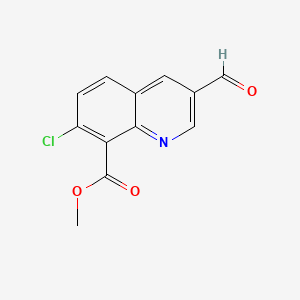
Methyl7-chloro-3-formylquinoline-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl7-chloro-3-formylquinoline-8-carboxylate is a quinoline derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. Quinoline derivatives are notable for their biological activities, including antimalarial, antibacterial, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl7-chloro-3-formylquinoline-8-carboxylate typically involves the Vilsmeier-Haack reaction, which is a formylation reaction using dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents . This method is efficient, yielding high amounts of the desired product under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Vilsmeier-Haack reactions, utilizing automated systems to ensure consistency and efficiency. The process involves careful control of reaction conditions, including temperature and reagent concentrations, to maximize yield and purity.
化学反応の分析
Types of Reactions
Methyl7-chloro-3-formylquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the formyl group to an alcohol.
Substitution: This reaction can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols.
Substitution: Products may include various substituted quinoline derivatives.
科学的研究の応用
Methyl7-chloro-3-formylquinoline-8-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its anticancer properties, particularly against breast and colon cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Methyl7-chloro-3-formylquinoline-8-carboxylate involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit essential enzymes in bacterial or protozoal cells, leading to cell death . In anticancer applications, it may induce apoptosis in cancer cells by interacting with specific cellular pathways .
類似化合物との比較
Similar Compounds
Chloroquine: Known for its antimalarial properties.
Quinoline: The parent compound with various derivatives having different biological activities.
2-chloro-3-formyl-8-methylquinoline: Another quinoline derivative with similar synthetic routes.
Uniqueness
Methyl7-chloro-3-formylquinoline-8-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its formyl and carboxylate groups make it a versatile intermediate in organic synthesis, while its chloro substituent enhances its antimicrobial properties .
特性
分子式 |
C12H8ClNO3 |
|---|---|
分子量 |
249.65 g/mol |
IUPAC名 |
methyl 7-chloro-3-formylquinoline-8-carboxylate |
InChI |
InChI=1S/C12H8ClNO3/c1-17-12(16)10-9(13)3-2-8-4-7(6-15)5-14-11(8)10/h2-6H,1H3 |
InChIキー |
QTWWGNIIEBOVLB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC2=CC(=CN=C21)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




